molecular formula C12H11ClN2OS B4629415 N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide

N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide

Cat. No. B4629415
M. Wt: 266.75 g/mol
InChI Key: DCFIYVKDACADMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including the reaction of aminopyridines with carboxylic acids or their derivatives under specific conditions to form carboxamides. For instance, 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds were synthesized through a multi-step process involving hydrazinolysis, cyclization, chlorination, oxidation, and amidation, showcasing the intricate steps required to synthesize such compounds (Yang Yun-shang, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide has been analyzed using techniques like X-ray diffraction. These analyses reveal detailed information about the arrangement of atoms within the molecule, bond lengths, angles, and overall geometry, contributing to understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Compounds with structures similar to this compound participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. These reactions include transformations in acidic media, where furan ring opening and recyclization can lead to the formation of new heterocyclic systems, indicating the compound's versatility in chemical synthesis (T. Stroganova et al., 2016).

Scientific Research Applications

Synthesis and Biological Activity

A series of derivatives, including N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide, have been synthesized and evaluated for their biological activities. These compounds have been explored as inhibitors of CDP reductase activity and for their cytotoxicity in vitro. They have also been assessed for antineoplastic activity in vivo against certain types of leukemia, showing significant potential in prolonging the survival time of leukemia-bearing mice. This highlights their potential application in cancer research and treatment (Liu et al., 1996).

Antimicrobial and Anticancer Activities

Another study focused on a novel thiourea derivative of this compound and its metal complexes. These were characterized and assessed for their thermal and electrochemical behavior, as well as for their antioxidant and antitumor activities. The compounds exhibited promising results in anticancer activities against MCF-7 breast cancer cells, indicating their potential in developing new therapeutic agents (Yeşilkaynak et al., 2017).

CNS Activity Development

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, structurally related to this compound, has been conducted to explore their potential as antidepressant and nootropic agents. This indicates the versatility of this compound derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-2-9-6-8(7-17-9)12(16)15-10-4-3-5-14-11(10)13/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFIYVKDACADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide
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N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide
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N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide
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N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide
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N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide

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